(S)-4-Benzyl-3-methylmorpholine (S)-4-Benzyl-3-methylmorpholine
Brand Name: Vulcanchem
CAS No.: 120800-91-1
VCID: VC21292026
InChI: InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
SMILES: CC1COCCN1CC2=CC=CC=C2
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(S)-4-Benzyl-3-methylmorpholine

CAS No.: 120800-91-1

Cat. No.: VC21292026

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-3-methylmorpholine - 120800-91-1

Specification

CAS No. 120800-91-1
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (3S)-4-benzyl-3-methylmorpholine
Standard InChI InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Standard InChI Key GXNBKAFYCHTQPI-NSHDSACASA-N
Isomeric SMILES C[C@H]1COCCN1CC2=CC=CC=C2
SMILES CC1COCCN1CC2=CC=CC=C2
Canonical SMILES CC1COCCN1CC2=CC=CC=C2

Introduction

Chemical Properties and Structure

(S)-4-Benzyl-3-methylmorpholine is characterized by its distinct chiral structure, which contributes significantly to its value in pharmaceutical development. The compound features a morpholine ring with strategically positioned benzyl and methyl substituents that confer specific stereochemical properties essential for its applications in drug synthesis.

Physical and Chemical Characteristics

The compound is identified by its CAS number 120800-91-1 and possesses a molecular formula of C12H17NO . It has a molecular weight of 191.27 g/mol, making it a relatively small molecule that can be readily incorporated into more complex pharmaceutical structures . The presence of both the morpholine heterocycle and the benzyl group contributes to its unique chemical reactivity profile, allowing for selective transformations in multistep synthetic pathways.

Structural Properties and Chirality

The "S" designation in the compound's name indicates its specific stereochemical configuration, which is crucial for its biological activity and pharmaceutical applications. The chiral center enables the compound to interact with biological targets in a stereospecific manner, an essential feature for developing pharmaceuticals with high specificity and reduced side effects .

Key Properties of (S)-4-Benzyl-3-methylmorpholine

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number120800-91-1
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Storage Conditions2-8°C, dry
Purity (Commercial)≥98%

Pharmaceutical Applications

The pharmaceutical industry has recognized the significant value of (S)-4-Benzyl-3-methylmorpholine in various therapeutic applications. Its versatility and unique structural features make it particularly useful in the development of central nervous system drugs and other pharmaceutical agents.

Role in Active Pharmaceutical Ingredient Synthesis

(S)-4-Benzyl-3-methylmorpholine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. Its chiral structure enables the production of enantiomerically pure compounds, which is particularly important in modern pharmaceutical development where stereochemical purity can significantly impact drug efficacy and safety profiles . The compound's ability to facilitate stereoselective reactions makes it a valuable tool in creating pharmaceuticals with precise molecular configurations.

Central Nervous System Therapeutics

One of the most notable applications of (S)-4-Benzyl-3-methylmorpholine is in the development of drugs targeting the central nervous system. The compound is frequently employed in the creation of antidepressants and antipsychotics, leveraging the morpholine core's ability to enhance bioavailability and metabolic stability . These properties are essential for CNS drugs, which must cross the blood-brain barrier and maintain appropriate residence times to achieve therapeutic effects.

Receptor Targeting and Ligand Development

(S)-4-Benzyl-3-methylmorpholine plays a significant role in the development of ligands for receptor targeting. This application is particularly valuable in the design of novel therapeutic agents that require specific binding to cellular receptors . The compound's structural features allow for precise molecular interactions, enabling researchers to create drugs with enhanced selectivity for target receptors while minimizing off-target effects.

Pharmacological Significance

The pharmacological significance of (S)-4-Benzyl-3-methylmorpholine extends beyond its role as a synthetic intermediate, with implications for various therapeutic applications and drug development strategies.

Enhanced Pharmacokinetic Properties

The morpholine core of (S)-4-Benzyl-3-methylmorpholine contributes significantly to the enhanced bioavailability and metabolic stability of drugs incorporating this structure . These improved pharmacokinetic properties are crucial for developing therapeutics with optimized dosing regimens and reduced frequency of administration, ultimately improving patient compliance and treatment outcomes.

Current Research and Future Perspectives

The field of research surrounding (S)-4-Benzyl-3-methylmorpholine continues to evolve, with ongoing exploration of its potential applications and derivatives in pharmaceutical development.

Medicinal Chemistry Applications

As a versatile building block in medicinal chemistry, (S)-4-Benzyl-3-methylmorpholine remains an area of active research interest. Its ability to serve as a structural component in complex molecules drives continued exploration of novel synthetic methods and applications . Researchers are likely investigating more efficient synthetic routes and examining structure-activity relationships of compounds containing this moiety to optimize therapeutic outcomes.

Gaps in Current Knowledge

Despite its value in pharmaceutical synthesis, comprehensive studies specifically focusing on (S)-4-Benzyl-3-methylmorpholine appear limited in the accessible literature. Future research would benefit from more detailed investigations into its synthetic pathways, structural analogs, and structure-activity relationships in various pharmacological contexts. Additionally, expanded explorations of its potential applications beyond CNS drugs could uncover new therapeutic possibilities.

Future Research Directions

Potential future research directions might include:

  • Development of improved synthetic routes with higher stereoselectivity

  • Exploration of novel derivative compounds with enhanced pharmacological properties

  • Investigation of applications in emerging therapeutic areas beyond traditional CNS drugs

  • Computational studies to better understand receptor-ligand interactions involving this compound

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